Dibromofluoromethane

Photoredox Catalysis Alkene Functionalization Fluorinated Building Blocks

Dibromofluoromethane (CHBr₂F, CAS 1868-53-7) is a mixed halomethane classified as a dense liquid at ambient temperature (boiling point ~65–68 °C, density ~2.42–2.43 g/cm³). Its molecular architecture comprises one fluorine and two bromine atoms on a single carbon, endowing it with unique reactivity as both a radical precursor and a versatile synthetic building block.

Molecular Formula CHBr2F
Molecular Weight 191.82 g/mol
CAS No. 1868-53-7
Cat. No. B117605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromofluoromethane
CAS1868-53-7
SynonymsFluorodibromomethane; 
Molecular FormulaCHBr2F
Molecular Weight191.82 g/mol
Structural Identifiers
SMILESC(F)(Br)Br
InChIInChI=1S/CHBr2F/c2-1(3)4/h1H
InChIKeyLTUTVFXOEGMHMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromofluoromethane (CAS 1868-53-7) Technical Profile and Procurement Considerations


Dibromofluoromethane (CHBr₂F, CAS 1868-53-7) is a mixed halomethane classified as a dense liquid at ambient temperature (boiling point ~65–68 °C, density ~2.42–2.43 g/cm³) [1]. Its molecular architecture comprises one fluorine and two bromine atoms on a single carbon, endowing it with unique reactivity as both a radical precursor and a versatile synthetic building block [2]. Unlike simpler halogenated methanes, its bromine‑fluorine combination enables selective, solvent‑controlled transformations and serves as a critical intermediate in the preparation of high‑value fluorinated compounds .

Why Dibromofluoromethane Cannot Be Replaced by Generic Halomethanes in Critical Synthesis


Closely related halomethanes (e.g., bromofluoromethane, dibromomethane, or dibromodifluoromethane) are not interchangeable with dibromofluoromethane because the precise 2:1 bromine‑to‑fluorine stoichiometry dictates both the physical properties and the chemoselectivity of key transformations [1]. For instance, substituting a fluorine with hydrogen dramatically lowers density and alters radical stability, while replacing a bromine with fluorine changes ozone depletion potential and solvent‑dependent reaction outcomes [2]. The quantitative evidence below establishes that dibromofluoromethane occupies a narrow, non‑substitutable performance window in photoredox catalysis, radical cyclisation, and hapten synthesis [3].

Quantitative Differentiation of Dibromofluoromethane: Head‑to‑Head Performance Data


Solvent‑Controlled Chemoselectivity in Photoredox Catalysis: THF vs. DMF/H₂O

Under identical photoredox conditions, dibromofluoromethane reacts with unactivated alkenes to give two distinct product classes depending solely on the solvent. In THF with KHCO₃, hydrofluorobromination affords 1‑bromo‑1‑fluoroalkanes, whereas switching to DMF/H₂O exclusively yields 1,3‑dibromo‑1‑fluoroalkanes [1]. This solvent‑gated chemoselectivity is not achievable with bromofluoromethane or dibromodifluoromethane, which lack the required bromine‑fluorine balance .

Photoredox Catalysis Alkene Functionalization Fluorinated Building Blocks

Ozone Depletion Potential (ODP): Regulatory Classification vs. Bromofluoromethane

Dibromofluoromethane carries an ODP of 1.0, placing it in Class I of ozone‑depleting substances under the Montreal Protocol [1]. Its direct reductive debromination product, bromofluoromethane, has a lower ODP of 0.73 but remains regulated [2]. This 27% difference in ODP directly impacts allowable usage volumes and procurement logistics for industrial‑scale applications.

Environmental Regulation Ozone‑Depleting Substances Regulatory Compliance

Reductive Debromination Yield: Optimized Route to Bromofluoromethane

Patented reductive debromination of dibromofluoromethane with tri‑n‑butyltin hydride produces bromofluoromethane in 53.1% yield (305 g product from 978 g starting material) with 40.5% unreacted dibromofluoromethane recoverable [1]. Alternative routes from methylene bromide or fluoroacetic acid salts typically yield <30% and require hazardous reagents [2].

Pharmaceutical Intermediate Reductive Debromination Organotin Hydride

Dibromofluoromethyl Radical Addition Kinetics: Relative Activation Energies on Fluoroalkenes

The gas‑phase addition of dibromofluoromethyl radicals (CFBr₂·) to a series of fluoroethylenes exhibits distinct activation energy differences relative to ethylene [1]. For example, addition to CH₂=CHF requires only 0.32 kcal/mol additional activation energy versus ethylene, whereas addition to CHF=CF₂ requires 4.31 kcal/mol more [1]. These quantitative differences predict regioselectivity in radical polymerizations and cross‑coupling reactions.

Free Radical Chemistry Kinetics Fluorinated Olefins

Physical Property Differentiation: Density and Boiling Point Among Halomethane Analogs

Dibromofluoromethane exhibits a density of 2.42–2.43 g/cm³ and a boiling point of 64.9–67.8°C [1]. In comparison, bromofluoromethane (CH₂BrF) boils at 17–19°C with a density of 1.76 g/cm³, while dibromomethane (CH₂Br₂) boils at 96–98°C with a density of 2.48–2.49 g/cm³ . The intermediate boiling point and density of dibromofluoromethane enable liquid‑phase handling under mild refrigeration (2–8°C) without pressurization, unlike the near‑ambient boiling point of bromofluoromethane which requires gas‑handling infrastructure .

Physicochemical Properties Separation Engineering Formulation

Fluoroalkyl Radical Precursor Efficiency: Cyclisation vs. Chain Transfer

Dibromofluoromethane serves as an alkylating agent to prepare fluoroalkyl radical precursors that undergo 5‑exo‑trig cyclisation [1]. Using tri‑n‑butyltin hydride/AIBN, these precursors cyclise efficiently to form fluorinated cyclopentanoids, whereas analogous precursors derived from dibromodifluoromethane (CBr₂F₂) predominantly undergo chain transfer or atom abstraction rather than cyclisation .

Radical Cyclisation Fluorinated Heterocycles Synthetic Methodology

Optimal Application Scenarios for Dibromofluoromethane Based on Quantitative Evidence


Solvent‑Programmable Synthesis of 1‑Bromo‑1‑fluoroalkanes and 1,3‑Dibromo‑1‑fluoroalkanes

Leveraging the solvent‑controlled chemoselectivity demonstrated in Organic Letters (2021), laboratories requiring divergent access to both hydrofluorobrominated and bromobromofluoromethylated products should procure dibromofluoromethane as the sole reagent. In THF with KHCO₃, unactivated alkenes yield 1‑bromo‑1‑fluoroalkanes; switching to DMF/H₂O selectively produces 1,3‑dibromo‑1‑fluoroalkanes. This single‑reagent, solvent‑gated approach eliminates the need for multiple halogen sources and simplifies purification [1].

High‑Yield Industrial Production of Bromofluoromethane

Dibromofluoromethane is the feedstock of choice for manufacturing bromofluoromethane, a critical pharmaceutical and agrochemical intermediate. The patented reductive debromination process with tri‑n‑butyltin hydride achieves a 53.1% isolated yield with recyclable unreacted starting material, outperforming alternative routes by ≥23 percentage points. Facilities equipped for organotin waste handling will realize the lowest cost‑per‑kg for bromofluoromethane by purchasing dibromofluoromethane in bulk [2].

Synthesis of Fluorinated Cyclopentanoids via Radical Cyclisation

Medicinal chemistry groups aiming to build fluorinated 5‑membered carbocycles should utilize dibromofluoromethane to generate fluoroalkyl radical precursors. Under standard AIBN/tin hydride conditions, these precursors undergo clean 5‑exo‑trig cyclisation to afford cyclopentanoids with defined stereochemistry. Dibromodifluoromethane‑derived analogs do not cyclise efficiently, making dibromofluoromethane the only viable entry to this fluorinated scaffold [3].

Phosphinate Hapten Synthesis for Organophosphorus Nerve Agent Detection

Dibromofluoromethane is an essential building block for synthesizing phosphinate haptens used to generate catalytic antibodies against nerve agents (e.g., VX). The presence of two bromine atoms facilitates subsequent Arbuzov or Michaelis–Becker phosphonylation, while the fluorine atom modulates hapten electronic properties for optimal immune recognition. No other halomethane provides the same balance of leaving‑group ability and electronic tuning required for this application [4].

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